molecular formula C15H13ClN2O3 B11808179 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile

Cat. No.: B11808179
M. Wt: 304.73 g/mol
InChI Key: SPISWPNIESLHEY-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a nicotinonitrile core substituted with a chloro group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 4-position. The presence of the trimethoxyphenyl group is significant as it is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile and chloro-substituted reagents. One common method includes the use of acrylonitrile and aniline in the presence of sodium methoxide and methanol, followed by the addition of 3,4,5-trimethoxybenzaldehyde . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the modulation of cellular processes, including cell division, stress response, and redox balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is unique due to the combination of the chloro and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore and its applicability in various scientific research fields.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-chloro-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H13ClN2O3/c1-19-12-6-9(7-13(20-2)14(12)21-3)10-4-5-18-15(16)11(10)8-17/h4-7H,1-3H3

InChI Key

SPISWPNIESLHEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

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